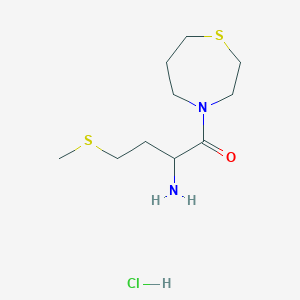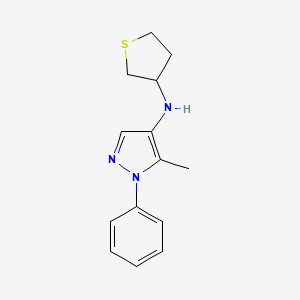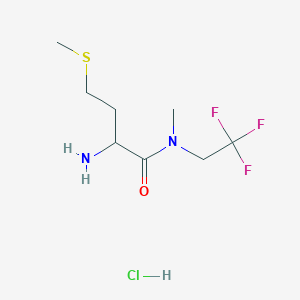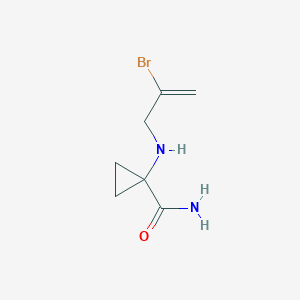
2-Amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one hydrochloride, also known as TBOA-HCl, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of thiazepane derivatives and is a potent inhibitor of glutamate transporters.
Mechanism of Action
2-Amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one;hydrochloride acts as a non-competitive inhibitor of glutamate transporters. Glutamate transporters are responsible for the reuptake of extracellular glutamate into astrocytes and neurons, thereby regulating the extracellular glutamate concentration. This compound binds to the glutamate transporters and prevents the reuptake of glutamate, leading to an increase in extracellular glutamate levels.
Biochemical and Physiological Effects:
This compound has been shown to induce neuronal damage and cell death in vitro and in vivo. This is due to the excessive accumulation of extracellular glutamate, which leads to excitotoxicity and oxidative stress. This compound has also been shown to impair synaptic plasticity and learning and memory in animal models.
Advantages and Limitations for Lab Experiments
2-Amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one;hydrochloride is a potent and selective inhibitor of glutamate transporters and can be used as a tool to study the role of glutamate transporters in various physiological and pathological conditions. However, this compound has some limitations in lab experiments. It can induce neuronal damage and cell death, which may affect the interpretation of the results. Moreover, the use of this compound requires careful consideration of the experimental conditions, such as the concentration and duration of exposure.
Future Directions
There are many future directions for the use of 2-Amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one;hydrochloride in scientific research. One direction is to study the role of glutamate transporters in neurological disorders, such as stroke, traumatic brain injury, and Alzheimer's disease. Another direction is to develop new compounds that can selectively target glutamate transporters and have fewer side effects than this compound. Moreover, the use of this compound in combination with other drugs or therapies may have synergistic effects and improve the treatment of neurological disorders.
Conclusion:
In conclusion, this compound is a potent inhibitor of glutamate transporters and has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. This compound has some advantages and limitations in lab experiments and can induce neuronal damage and cell death. However, the use of this compound has many future directions in the study of neurological disorders and the development of new drugs and therapies.
Synthesis Methods
The synthesis of 2-Amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one;hydrochloride involves the reaction of 2-amino-4-methylsulfanylbutan-1-ol with 4-bromo-1,1-thiazepane. The resulting product is then treated with hydrochloric acid to obtain this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
2-Amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one;hydrochloride has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. Glutamate is the main excitatory neurotransmitter in the central nervous system and is involved in many important physiological processes, including learning, memory, and synaptic plasticity. However, excessive glutamate release can lead to excitotoxicity and neuronal damage, which is implicated in many neurological disorders, such as stroke, traumatic brain injury, and Alzheimer's disease.
This compound is a potent inhibitor of glutamate transporters and can block the reuptake of glutamate by astrocytes and neurons. This leads to an increase in extracellular glutamate levels and can mimic the pathological conditions of glutamate excitotoxicity. Therefore, this compound has been used as a tool to study the role of glutamate transporters in various physiological and pathological conditions.
properties
IUPAC Name |
2-amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OS2.ClH/c1-14-7-3-9(11)10(13)12-4-2-6-15-8-5-12;/h9H,2-8,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSJUGSZUMNXNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N1CCCSCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-2-phenylethanone;hydrochloride](/img/structure/B7642971.png)



![N-[1-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643004.png)
![N-[[3-(dimethylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643008.png)
![2-morpholin-4-yl-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7643009.png)
![4,4-Dimethyl-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methylamino]pentan-1-ol](/img/structure/B7643016.png)
![N-[[2-(dimethylamino)-4-methylphenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643027.png)
![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643032.png)


![N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643046.png)
![N-[[3-(propan-2-ylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643057.png)